1H-imidazo[1,2-a]pyrimidin-4-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazo[1,2-a]pyrimidin-4-ium;chloride is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for the development of new chemical entities with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazo[1,2-a]pyrimidin-4-ium;chloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of supported gold nanoparticles as a catalyst, which provides a green, efficient, and rapid procedure for the synthesis of imidazo[1,2-a]pyrimidine derivatives . The reaction conditions often involve mild temperatures and environmentally friendly solvents, making the process sustainable and scalable for industrial production.
Industrial Production Methods
Industrial production of this compound leverages advanced catalytic systems and continuous flow reactors to enhance yield and purity. The use of transition metal catalysis, such as gold or palladium, is common in large-scale synthesis due to their efficiency in promoting the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
1H-imidazo[1,2-a]pyrimidin-4-ium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine oxides, while reduction can produce reduced imidazo[1,2-a]pyrimidine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyrimidine compounds .
Scientific Research Applications
1H-imidazo[1,2-a]pyrimidin-4-ium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 1H-imidazo[1,2-a]pyrimidin-4-ium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
1H-imidazo[1,2-a]pyrimidin-4-ium;chloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives are known for their selective inhibition of cyclooxygenase-2 (COX-2) and have been studied for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactivity, making it a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-4-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKNRRNMYNYBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=C[N+]2=C1.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.